molecular formula C21H22Si B11938698 Diphenyl(3-phenylpropyl)silane CAS No. 18737-67-2

Diphenyl(3-phenylpropyl)silane

Cat. No.: B11938698
CAS No.: 18737-67-2
M. Wt: 302.5 g/mol
InChI Key: JXAKKWNQBKMMPU-UHFFFAOYSA-N
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Description

Diphenyl(3-phenylpropyl)silane is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and a 3-phenylpropyl group (-CH₂CH₂CH₂C₆H₅). The fourth substituent on the silicon atom is likely a hydrogen, though this may vary depending on synthesis conditions. This compound’s structure confers unique properties, including high hydrophobicity and thermal stability due to its aromatic substituents.

Properties

CAS No.

18737-67-2

Molecular Formula

C21H22Si

Molecular Weight

302.5 g/mol

IUPAC Name

diphenyl(3-phenylpropyl)silane

InChI

InChI=1S/C21H22Si/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17,22H,10,13,18H2

InChI Key

JXAKKWNQBKMMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[SiH](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with diphenylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and controlled reaction environments ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(3-phenylpropyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can participate in reduction reactions, often involving hydride donors.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diphenyl(3-phenylpropyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of novel pharmaceuticals.

    Industry: this compound is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which diphenyl(3-phenylpropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions play a crucial role in the compound’s reactivity and its ability to participate in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Diphenyl(3-phenylpropyl)silane with key analogs:

Compound Molecular Formula Substituents on Silicon Molecular Weight (g/mol) Reactivity Profile Key Applications
This compound C₂₁H₂₂Si (inferred) 2 phenyl, 1 3-phenylpropyl, 1 H ~302.09 Low (aryl groups hinder hydrolysis) Hydrophobic coatings, stable polymers
Trichloro(3-phenylpropyl)silane C₉H₁₁Cl₃Si 3 Cl, 1 3-phenylpropyl 253.63 High (Cl groups are reactive) Precursor for silicones, nanomaterials
Dichloro(methyl)(3-phenylpropyl)silane C₁₀H₁₄Cl₂Si 2 Cl, 1 methyl, 1 3-phenylpropyl 233.21 Moderate Intermediate in silicone synthesis
(3-Phenylpropyl)dimethylchlorosilane C₁₁H₁₇ClSi 1 Cl, 2 methyl, 1 3-phenylpropyl ~212.54 Moderate to high Surface modification for hydrophobicity
Triphenyl(3-phenylpropyl)silane C₂₇H₂₈Si 3 phenyl, 1 3-phenylpropyl ~368.60 Very low (steric hindrance) Specialty polymers, inert matrices

Reactivity and Stability

  • This compound : The bulky phenyl groups reduce reactivity, making it resistant to hydrolysis and oxidation. This stability suits long-term applications in harsh environments.
  • Trichloro(3-phenylpropyl)silane: Chlorine substituents enhance electrophilicity, enabling rapid hydrolysis to form silanols or siloxanes. This reactivity is exploited in synthesizing silicone resins.
  • (3-Phenylpropyl)dimethylchlorosilane : The methyl groups lower steric hindrance compared to phenyl, increasing reactivity for surface grafting while retaining hydrophobicity.

Thermal and Chemical Properties

  • Aromatic-rich compounds like this compound exhibit higher thermal stability (decomposition >300°C inferred) compared to aliphatic analogs.
  • Fluorinated derivatives (e.g., Dichloro(methyl)(3,3,3-trifluoropropyl)silane) show enhanced chemical resistance due to C-F bonds but require specialized synthesis.

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